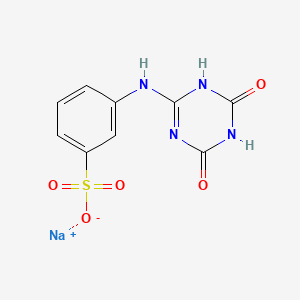
Sodium 3-((1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)benzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-((1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)benzenesulphonate is a heterocyclic compound with a molecular formula of C9H7N4NaO5S. This compound is known for its unique structure, which includes a triazine ring fused with a benzenesulphonate group. It is primarily used in research and industrial applications due to its versatile chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-((1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)benzenesulphonate typically involves the reaction of 3-amino-1,2,4-triazole with benzenesulfonyl chloride under basic conditions. The reaction is carried out in a solvent such as dioxane or water, with sodium carbonate as a base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of microwave irradiation has been explored to enhance reaction rates and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 3-((1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzenesulphonate derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 3-((1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antimicrobial agents.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Wirkmechanismus
The mechanism of action of Sodium 3-((1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)benzenesulphonate involves its interaction with biological targets through hydrogen bonding and dipole interactions. The triazine ring can interact with various enzymes and receptors, leading to inhibition or activation of specific biological pathways. This compound has been shown to induce heat shock proteins and downregulate proinflammatory signals in human cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole-containing compounds: These compounds share a similar triazine ring structure and are known for their antimicrobial and antifungal properties.
Indole derivatives: These compounds have a similar heterocyclic structure and are used in drug development for their biological activities.
Uniqueness
Sodium 3-((1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)benzenesulphonate is unique due to its combination of a triazine ring and a benzenesulphonate group, which imparts distinct chemical and biological properties. Its stability and versatility make it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
25807-84-5 |
|---|---|
Molekularformel |
C9H7N4NaO5S |
Molekulargewicht |
306.23 g/mol |
IUPAC-Name |
sodium;3-[(4,6-dioxo-1H-1,3,5-triazin-2-yl)amino]benzenesulfonate |
InChI |
InChI=1S/C9H8N4O5S.Na/c14-8-11-7(12-9(15)13-8)10-5-2-1-3-6(4-5)19(16,17)18;/h1-4H,(H,16,17,18)(H3,10,11,12,13,14,15);/q;+1/p-1 |
InChI-Schlüssel |
DXLCIPHFNVADAF-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=O)NC(=O)N2.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


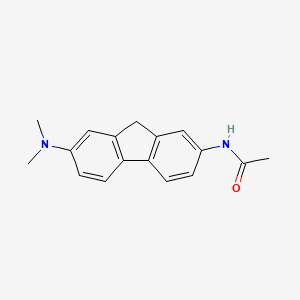
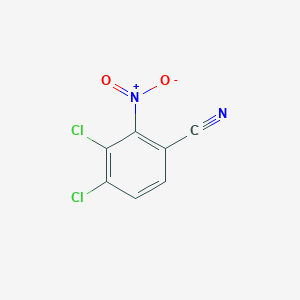
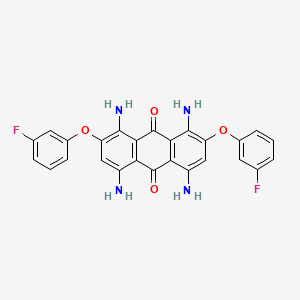
![2,3-Dihydropyrazolo[5,1-B]oxazol-7-amine hcl](/img/structure/B13134419.png)
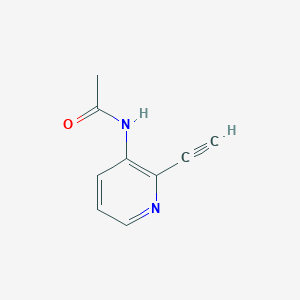
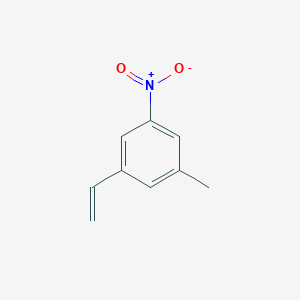

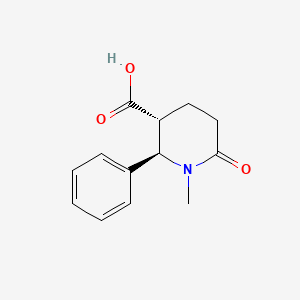
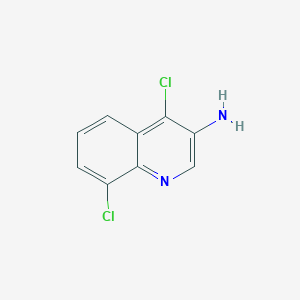
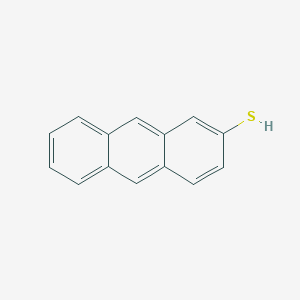
![(R)-N-(Quinuclidin-3-yl)-[2,2'-bithiophene]-5-carboxamide](/img/structure/B13134460.png)

![[(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol](/img/structure/B13134471.png)
![6-Chloroimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13134477.png)
